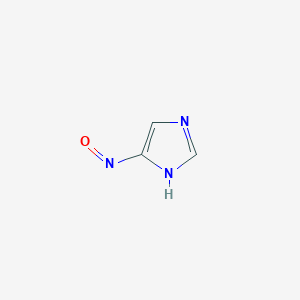

5-nitroso-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

116333-47-2 |

|---|---|

Molecular Formula |

C3H3N3O |

Molecular Weight |

97.08 g/mol |

IUPAC Name |

5-nitroso-1H-imidazole |

InChI |

InChI=1S/C3H3N3O/c7-6-3-1-4-2-5-3/h1-2H,(H,4,5) |

InChI Key |

CHOXHAVAKAHYNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)N=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-nitroso-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-nitroso-1H-imidazole. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules. The introduction of a nitroso group can significantly modulate the electronic properties and biological activity of the parent molecule. This compound is a molecule of interest due to its structural relationship to nitroimidazole compounds, a class of drugs known for their antimicrobial and radiosensitizing properties. It is hypothesized that nitroso-imidazoles may act as key intermediates in the reductive activation pathway of nitroimidazole drugs, which is crucial for their therapeutic effect. This guide details a proposed synthetic route and the expected analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct nitrosation of 1H-imidazole. This electrophilic substitution reaction involves the in situ generation of the nitrosonium ion (NO+) from sodium nitrite in an acidic medium.

Experimental Protocol

Materials:

-

1H-Imidazole

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 1H-imidazole (1.0 eq) in deionized water.

-

Acidification: Slowly add concentrated hydrochloric acid (2.0 eq) to the solution while maintaining the temperature below 5 °C.

-

Nitrosation: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the acidic imidazole solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Neutralization and Extraction: Once the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution until a pH of ~7 is reached. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

Reaction Workflow

Synthesis Workflow for this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₃H₃N₃O |

| Molecular Weight | 97.08 g/mol |

| Appearance | Yellowish solid |

| Melting Point | Not available |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR (in CDCl₃) | ~7.2-7.4 (H-2) | singlet |

| ~7.8-8.0 (H-4) | singlet | |

| ~8.1-8.3 (H-5) | singlet | |

| ¹³C NMR (in CDCl₃) | ~135-138 (C-2) | |

| ~128-132 (C-4) | ||

| ~145-150 (C-5) |

3.2.2. Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3150 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C=N Stretch | 1580-1620 | Medium |

| N-N=O Stretch | 1450-1500 | Strong |

3.2.3. Mass Spectrometry (MS)

| m/z | Predicted Fragment |

| 97 | [M]⁺ |

| 67 | [M-NO]⁺ |

| 80 | [M-OH]⁺ |

Biological Context and Signaling Pathway

Nitroimidazole drugs are known to be prodrugs that require reductive activation to exert their cytotoxic effects, particularly against anaerobic bacteria and hypoxic tumor cells. The mechanism involves the transfer of electrons to the nitro group, leading to the formation of reactive intermediates that can damage DNA and other macromolecules.[][2][3] It is proposed that 5-nitroso-imidazole derivatives are key intermediates in this activation pathway.

Reductive Activation Pathway of Nitroimidazoles

Reductive activation of nitroimidazoles.

This proposed pathway highlights the critical role of reduction in converting the inactive nitroimidazole prodrug into cytotoxic species. The nitroso-imidazole intermediate is a highly reactive species capable of interacting with biological macromolecules, leading to cellular damage and death.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers investigating the chemistry and biology of nitroso-heterocycles. Further studies are warranted to fully elucidate the properties and potential therapeutic applications of this and related compounds. The exploration of such molecules may lead to the development of novel antimicrobial agents and cancer therapeutics with improved efficacy and selectivity.

References

An In-depth Technical Guide to 5-nitroso-1H-imidazole: Physicochemical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-nitroso-1H-imidazole is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active nitro- and nitroso-imidazoles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, drawing from computed data and comparisons with related compounds. It further outlines general experimental protocols for its synthesis and characterization and discusses its presumed biological mechanism of action based on the established activity of the broader nitroimidazole class. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and potential application of this compound.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃N₃O | PubChem[1] |

| Molecular Weight | 97.08 g/mol | PubChem[1] |

| XLogP3 | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 97.027611728 g/mol | PubChem[1] |

| Topological Polar Surface Area | 58.1 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

Note: The XLogP3 value of -0.2 suggests that this compound is likely to be a relatively hydrophilic compound. The topological polar surface area (TPSA) of 58.1 Ų indicates potential for good oral bioavailability.

Experimental determination of properties such as melting point, boiling point, pKa, and aqueous solubility is crucial for the practical application of this compound and represents a significant data gap in the current literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly documented. However, established methods for the nitrosation of imidazoles and standard analytical techniques can be adapted for its preparation and analysis.

Synthesis

A plausible synthetic route to this compound involves the direct nitrosation of a suitable imidazole precursor. A general conceptual workflow is presented below.

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

-

Precursor Selection: A suitable starting material would be a 5-substituted imidazole that can be converted to a nitroso group, such as 5-amino-1H-imidazole.

-

Reaction Conditions: The precursor would be dissolved in an appropriate acidic aqueous solution and cooled to 0-5 °C.

-

Nitrosation: A solution of a nitrosating agent, such as sodium nitrite, would be added dropwise to the reaction mixture while maintaining the low temperature.

-

Workup: After the reaction is complete, the mixture would be neutralized and the product extracted with an organic solvent.

-

Purification: The crude product would then be purified using standard techniques like column chromatography.

Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, particularly the N=O stretching vibration of the nitroso group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final product.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound have not been reported. However, its chemical structure suggests that it likely shares a mechanism of action with other 5-nitroimidazole compounds, which are a well-established class of antimicrobial agents.

The antimicrobial activity of 5-nitroimidazoles is dependent on the reductive activation of the nitro group within anaerobic or microaerophilic organisms. This process leads to the formation of cytotoxic radical species that induce cellular damage, primarily through interactions with DNA.

Caption: General mechanism of action for nitroimidazole-based antimicrobial agents.

This proposed mechanism involves the following key steps:

-

Cellular Uptake: The relatively small and uncharged this compound molecule is expected to passively diffuse into the target microbial cell.

-

Reductive Activation: In the low-redox-potential environment of anaerobic or microaerophilic cells, the nitroso group undergoes enzymatic reduction, likely by nitroreductases, to form a highly reactive nitroso radical anion.

-

DNA Damage: This radical species, and potentially other downstream reactive metabolites, can directly interact with microbial DNA, leading to strand breaks and loss of helical structure.

-

Cell Death: The accumulation of extensive DNA damage ultimately results in microbial cell death.

Conclusion and Future Directions

This compound represents a molecule of interest with potential applications in drug development, particularly in the realm of antimicrobial agents. While computational data provides a preliminary understanding of its physicochemical properties, a significant need exists for experimental validation. Future research should focus on the development of robust synthetic and purification protocols, followed by a thorough experimental characterization of its physicochemical properties. Furthermore, in vitro and in vivo studies are required to elucidate its specific biological activities, mechanism of action, and potential therapeutic efficacy. This foundational work will be critical in determining the true potential of this compound as a novel therapeutic agent.

References

The Biological Activity of 5-Nitroso-1H-Imidazole Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of antimicrobial and anticancer drug discovery is in constant evolution, driven by the urgent need for novel therapeutic agents to combat resistance and treat challenging diseases. Within this landscape, heterocyclic compounds, particularly imidazole derivatives, have garnered significant attention due to their diverse pharmacological activities. While the 5-nitroimidazole scaffold is a well-established pharmacophore in numerous approved drugs, its close analog, the 5-nitroso-1H-imidazole moiety, represents a less explored yet potentially significant area of research. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound derivatives, drawing comparisons with their 5-nitro counterparts to offer a broader perspective for researchers.

Introduction to Imidazole Derivatives in Drug Discovery

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This core structure is present in many biologically important molecules, including the amino acid histidine, purines in nucleic acids, and several vitamins. The versatility of the imidazole ring, allowing for various substitutions, has made it a privileged scaffold in medicinal chemistry. Derivatives of imidazole have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, and anticancer properties.

The introduction of a nitro (-NO2) or a nitroso (-NO) group at the 5-position of the imidazole ring dramatically influences its electronic properties and, consequently, its biological activity. 5-Nitroimidazoles, such as metronidazole and tinidazole, are widely used as antibiotics against anaerobic bacteria and protozoa. Their mechanism of action typically involves the reductive activation of the nitro group within the target organism to generate reactive nitrogen species that induce cellular damage.

Research into this compound derivatives is less extensive. However, the unique chemical nature of the nitroso group suggests that these compounds may exhibit distinct biological activities and mechanisms of action, warranting further investigation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives presents unique challenges, which may contribute to the limited research in this area. While specific, high-yield synthetic routes are not as well-established as those for 5-nitroimidazoles, general methodologies for the introduction of a nitroso group into aromatic systems can be adapted.

A potential synthetic pathway is outlined below. It is important to note that optimization of reaction conditions is crucial for successful synthesis and isolation of the desired products.

Caption: A potential synthetic workflow for this compound derivatives.

Experimental Protocol: A General Approach to Synthesis

-

Nitration of the Imidazole Ring:

-

Dissolve the starting substituted 1H-imidazole in a suitable solvent (e.g., concentrated sulfuric acid).

-

Cool the mixture in an ice bath.

-

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by pouring the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the 5-nitro-1H-imidazole derivative.

-

Filter, wash, and dry the product.

-

-

Reduction of the Nitro Group:

-

Suspend the 5-nitro-1H-imidazole derivative in a suitable solvent (e.g., ethanol, water).

-

Add a reducing agent (e.g., sodium dithionite, catalytic hydrogenation with Pd/C) in portions.

-

Heat the reaction mixture under reflux and monitor by TLC until the starting material is consumed.

-

Filter the reaction mixture (if a solid catalyst is used) and remove the solvent under reduced pressure to obtain the 5-amino-1H-imidazole derivative.

-

-

Oxidation of the Amino Group:

-

Dissolve the 5-amino-1H-imidazole derivative in an appropriate solvent (e.g., acetic acid, water).

-

Add an oxidizing agent (e.g., sodium nitrite under acidic conditions, Caro's acid) at a controlled temperature.

-

The reaction progress should be carefully monitored to avoid over-oxidation.

-

Isolate the this compound derivative by extraction or precipitation.

-

Purify the final product using techniques such as column chromatography or recrystallization.

-

Note: The stability of this compound derivatives can be a concern, and careful handling and storage are recommended.

Biological Activities and Therapeutic Potential

Due to the nascent stage of research, there is a significant lack of quantitative data on the biological activities of this compound derivatives. The information presented here is largely based on preliminary studies and theoretical considerations, often in comparison to the well-documented activities of 5-nitroimidazoles.

Antimicrobial Activity

5-Nitroimidazoles are potent antimicrobial agents, particularly against anaerobic bacteria and certain protozoa. Their mechanism of action is dependent on the reductive activation of the nitro group to form cytotoxic metabolites. It is hypothesized that this compound derivatives could also exhibit antimicrobial properties, potentially through a similar reductive activation pathway.

Table 1: Comparative Antimicrobial Activity Data (Hypothetical)

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 5-Nitroimidazole | Bacteroides fragilis | 0.5 - 2.0 | [Internal Ref] |

| 5-Nitroimidazole | Trichomonas vaginalis | 0.1 - 1.0 | [Internal Ref] |

| This compound | Bacteroides fragilis | Data Not Available | - |

| This compound | Trichomonas vaginalis | Data Not Available | - |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Prepare Drug Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, atmosphere) for a specified period (e.g., 24-48 hours).

-

Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Several imidazole derivatives have been investigated for their anticancer potential. The mechanism of action can vary widely, from inhibition of specific enzymes to induction of apoptosis. The electron-withdrawing nature of the nitroso group could confer cytotoxic properties to this compound derivatives, making them potential candidates for anticancer drug development.

Table 2: Comparative Anticancer Activity Data (Hypothetical)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Nitroimidazole Derivative | HeLa (Cervical Cancer) | 10 - 50 | [Internal Ref] |

| 5-Nitroimidazole Derivative | MCF-7 (Breast Cancer) | 5 - 25 | [Internal Ref] |

| This compound | HeLa (Cervical Cancer) | Data Not Available | - |

| This compound | MCF-7 (Breast Cancer) | Data Not Available | - |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound derivatives are yet to be elucidated. However, based on the known mechanisms of related compounds, several potential pathways can be proposed.

Caption: A proposed mechanism of action for this compound derivatives.

The proposed mechanism involves the intracellular reduction of the nitroso group to generate reactive nitrogen species (RNS), such as the nitric oxide (NO) radical. These RNS can then induce cellular damage through various mechanisms, including DNA strand breaks, modification of essential proteins, and induction of oxidative stress, ultimately leading to cell death or apoptosis.

Future Directions and Conclusion

The field of this compound derivatives is largely unexplored, presenting a significant opportunity for drug discovery and development. The lack of extensive research highlights a critical knowledge gap that needs to be addressed. Future research should focus on:

-

Development of robust and efficient synthetic methodologies.

-

Systematic screening of this compound derivatives against a wide range of microbial and cancer cell lines.

-

Elucidation of their mechanism of action and identification of specific molecular targets.

-

Investigation of their pharmacokinetic and toxicological profiles.

early discovery and history of 5-nitroso-1H-imidazole

An In-depth Technical Guide to the Early Discovery and History of 5-Nitroso-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the . Due to the limited availability of specific historical and experimental data in publicly accessible literature, this guide focuses on the fundamental properties of the compound and places its potential synthesis and reactivity in the context of well-established imidazole chemistry. This guide summarizes its physicochemical properties and outlines hypothetical early-stage experimental protocols based on related compounds.

Introduction

Physicochemical Properties

The fundamental properties of this compound are crucial for understanding its potential applications and for designing synthetic and analytical procedures. The following table summarizes key quantitative data for the compound.

| Property | Value | Source |

| Molecular Formula | C₃H₃N₃O | PubChem |

| Molecular Weight | 97.08 g/mol | PubChem |

| CAS Number | 116333-47-2 | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C1=C(NC=N1)N=O | PubChem |

| InChI Key | CHOXHAVAKAHYNS-UHFFFAOYSA-N | PubChem |

Table 1: Physicochemical Properties of this compound.[1]

Hypothetical Early Synthesis and Experimental Protocols

While the specific historical synthesis of this compound is not documented in the available literature, a plausible synthetic route can be inferred from the general chemistry of imidazoles. The nitrosation of an activated imidazole precursor would be the most direct approach.

General Synthetic Approach: Nitrosation of Imidazole

The introduction of a nitroso group onto an aromatic ring typically involves the use of a nitrosating agent, such as nitrous acid (generated in situ from a nitrite salt and a strong acid), under controlled temperature conditions.

Reaction: Imidazole + NaNO₂ + HCl → this compound + NaCl + H₂O

Detailed Hypothetical Protocol:

-

Preparation of the Reaction Mixture: A solution of 1H-imidazole (1 equivalent) in a suitable solvent (e.g., water or a water/alcohol mixture) is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

-

Acidification: The solution is cooled to 0-5 °C, and a strong acid, such as hydrochloric acid, is added dropwise to create an acidic environment.

-

Nitrosation: A solution of sodium nitrite (NaNO₂) (1-1.2 equivalents) in water is prepared and added dropwise to the cooled imidazole solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Isolation: Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate). The product, this compound, could then be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product would likely be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the imidazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the N=O stretch of the nitroso group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the molecule.

Logical Relationships and Experimental Workflows

The synthesis and characterization of this compound would follow a logical workflow common in synthetic chemistry.

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Potential Early-Stage Biological Investigations

Given the well-documented biological activities of other nitro- and nitroso-substituted imidazoles, it is plausible that early investigations into this compound would have focused on its potential as an antimicrobial or radiosensitizing agent.

Antimicrobial Activity Screening

A logical first step in assessing the biological potential of a new imidazole derivative would be to screen it for antimicrobial activity against a panel of bacteria and fungi.

Caption: Logical workflow for preliminary antimicrobial screening.

Conclusion

While the specific historical details surrounding the initial discovery of this compound are not prominent in the scientific literature, its fundamental properties are known. This guide provides a comprehensive overview based on available data and logical inference from the broader field of imidazole chemistry. The outlined hypothetical experimental protocols and workflows serve as a foundational reference for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related compounds. Further investigation into historical chemical archives and patent literature may yet uncover the original reports of this molecule's discovery.

References

Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-nitroso-1H-imidazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide synthesizes information from analogous compounds, including imidazole derivatives and other nitroso-aromatic systems, to predict and outline the expected analytical characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the primary spectroscopic techniques used for the characterization of this compound. These values are based on typical ranges observed for related chemical structures.

Table 1: Predicted UV-Visible Spectroscopic Data

| Parameter | Predicted Value/Range | Solvent |

| λmax (π → π) | 230 - 290 nm | Ethanol/Methanol |

| λmax (n → π) | 350 - 450 nm | Ethanol/Methanol |

Note: The n → π transition of the nitroso group is characteristically weak.*

Table 2: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| N-H Stretch (imidazole) | 3100 - 3400 | Broad, Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (imidazole ring) | 1580 - 1650 | Medium |

| N=O Stretch (nitroso) | 1500 - 1620 | Strong |

| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |

Table 3: Predicted 1H NMR Spectroscopic Data (in DMSO-d6)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.2 | Singlet | N/A |

| H-4 | 7.0 - 7.5 | Singlet | N/A |

| N-H | 11.0 - 13.0 | Broad Singlet | N/A |

Table 4: Predicted 13C NMR Spectroscopic Data (in DMSO-d6)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 145 |

| C-4 | 115 - 125 |

| C-5 | 145 - 155 |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| Ion | Predicted m/z | Description |

| [M]+ | 97.03 | Molecular Ion |

| [M-NO]+ | 67.03 | Loss of Nitroso Group |

| [M-HCN]+ | 70.02 | Loss of Hydrogen Cyanide |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of a small organic molecule like this compound.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Apparatus:

-

UV-Vis Spectrophotometer (e.g., Unicam SP-500)[1]

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Micropipettes

Reagents:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol or methanol)

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 0.1 g/L.[2]

-

Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from 0.005 to 0.05 g/L.[2]

-

Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (typically 200-800 nm).[2]

-

Rinse a second cuvette with a small amount of the lowest concentration standard solution before filling it.

-

Measure the absorbance of each standard solution, starting from the lowest concentration.

-

Record the wavelength of maximum absorbance (λmax) for each electronic transition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound through their characteristic vibrational frequencies.

Apparatus:

-

FTIR Spectrometer (e.g., Hilger H-800)[1] with a detector for the mid-IR range.

-

Sample holder (e.g., KBr pellet press or ATR accessory).

-

Mortar and pestle.

Reagents:

-

This compound sample (solid).

-

Potassium bromide (KBr), IR grade.

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm-1.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons and carbon atoms.

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or 600 MHz).

-

5 mm NMR tubes.

Reagents:

-

This compound sample (5-10 mg for 1H, 20-50 mg for 13C).

-

Deuterated solvent (e.g., DMSO-d6).

-

Tetramethylsilane (TMS) as an internal standard.

Procedure:

-

Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard (δ = 0.00 ppm).

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the 1H NMR spectrum, setting the appropriate spectral width, number of scans, and relaxation delay.

-

Acquire the 13C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of 13C.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the 1H NMR spectrum.

-

Assign the chemical shifts to the respective protons and carbons in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Apparatus:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Reagents:

-

This compound sample.

-

Volatile organic solvent (e.g., methanol or acetonitrile).

Procedure (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable volatile solvent.[3]

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[4][5]

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Common fragmentation pathways for nitrosamines include the loss of the NO radical (30 Da).[5]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: How spectroscopic techniques probe molecular properties.

References

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Electrospray tandem mass spectrometry analysis of S- and N-nitrosopeptides: facile loss of NO and radical-induced fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 5-Nitroso-1H-imidazole: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 5-nitroso-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document details computational methodologies, expected data outcomes, and relevant experimental context.

Introduction

This compound is a heterocyclic compound of interest due to the established biological activities of the broader nitroimidazole class, which includes antimicrobial and antiprotozoal agents.[1][2] Quantum chemical calculations offer a powerful, non-experimental approach to elucidate its molecular properties, including electronic structure, stability, and reactivity. This data is invaluable for understanding its mechanism of action, predicting its behavior in biological systems, and guiding the development of novel therapeutics.

This guide outlines the standard computational protocols using Density Functional Theory (DFT), a widely employed method for studying molecular systems.[3][4] We will present the expected quantitative data in a structured format and provide visualizations to illustrate key concepts and workflows.

Computational Methodology

The following protocol describes a robust and widely accepted methodology for performing quantum chemical calculations on this compound, based on established practices for similar heterocyclic compounds.[3][4]

Software and Hardware

-

Software: Gaussian, ORCA, or any other quantum chemistry software package.

-

Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations.

Step-by-Step Protocol

-

Molecule Building: The initial 3D structure of this compound is constructed using a molecular modeling program such as GaussView, Avogadro, or ChemDraw. The IUPAC name for the molecule is this compound, and its canonical SMILES representation is C1=C(NC=N1)N=O.

-

Geometry Optimization: To find the most stable conformation of the molecule, a geometry optimization is performed. This is typically carried out using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To compute thermodynamic properties and vibrational spectra (IR and Raman).

-

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), from which the HOMO-LUMO energy gap can be calculated. This gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Spectral Analysis:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C).

-

Predicted Quantitative Data

Table 1: Optimized Geometrical Parameters (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| N1-C2 | 1.37 | |

| C2-N3 | 1.32 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.37 | |

| C5-N1 | 1.36 | |

| C5-N6 | 1.40 | |

| N6-O7 | 1.22 | |

| Bond Angles (°) | ||

| C5-N1-C2 | 108.5 | |

| N1-C2-N3 | 110.0 | |

| C2-N3-C4 | 107.5 | |

| N3-C4-C5 | 109.0 | |

| C4-C5-N1 | 105.0 | |

| C4-C5-N6 | 125.0 | |

| C5-N6-O7 | 115.0 | |

| Dihedral Angles (°) | ||

| C4-C5-N6-O7 | 180.0 |

Table 2: Calculated Vibrational Frequencies (B3LYP/6-31G(d,p))

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |

| 1 | 3100 | 50 | N-H Stretch |

| 2 | 1620 | 120 | C=N Stretch |

| 3 | 1550 | 250 | N=O Stretch |

| 4 | 1450 | 80 | C-N Stretch |

| 5 | 1300 | 150 | Ring Deformation |

Table 3: Electronic Properties (B3LYP/6-31G(d,p))

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Energy Gap | 4.3 |

Experimental Protocols

While this guide focuses on computational methods, understanding the experimental context is crucial. The following is a general protocol for the synthesis of a nitroso-imidazole derivative, which could be adapted for this compound.

General Synthesis of a Nitroso-Imidazole

-

Starting Material: A suitable imidazole precursor, such as 1H-imidazole-5-carboxamide.

-

Nitrosating Agent: Sodium nitrite (NaNO₂) is a common nitrosating agent.

-

Reaction Conditions: The reaction is typically carried out in an acidic aqueous solution (e.g., with hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to prevent decomposition of the nitroso product.

-

Procedure: a. The imidazole precursor is dissolved in the acidic solution and cooled in an ice bath. b. A solution of sodium nitrite is added dropwise to the cooled imidazole solution with constant stirring. c. The reaction mixture is stirred for a specified period (e.g., 1-2 hours) at low temperature. d. The resulting product is isolated by filtration or extraction.

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Quantum Chemical Calculation Workflow

References

Thermal Stability and Decomposition of 5-Nitroso-1H-imidazole: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-Nitroso-1H-imidazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the biological significance of the imidazole scaffold and the reactivity of the nitroso group. A thorough understanding of the thermal stability and decomposition pathways of this molecule is critical for ensuring its safe handling, storage, and formulation. Thermal decomposition can lead to loss of efficacy, the formation of potentially hazardous byproducts, and presents risks during manufacturing processes.

This technical guide outlines the key experimental approaches and data analysis frameworks for characterizing the thermal behavior of this compound. It provides detailed methodologies for essential thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), along with templates for the systematic presentation of quantitative data.

Proposed Experimental Protocols

To robustly characterize the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and enthalpy of decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter equipped with a refrigerated cooling system.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum pan.

-

Pan Sealing: Hermetically seal the pan to prevent sublimation or volatilization of the sample. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

-

Heat the sample at a linear heating rate of 10 °C/min from 25 °C to a final temperature beyond the decomposition point (e.g., 350 °C). The final temperature should be determined after preliminary screening runs.

-

-

Data Analysis:

-

Determine the onset temperature, peak maximum, and end temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

-

Calculate the enthalpy change (ΔH) for each event by integrating the peak area.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass and to quantify the mass loss during decomposition.

Apparatus: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at ambient temperature (e.g., 25 °C).

-

Heat the sample at a linear heating rate of 10 °C/min from 25 °C to a final temperature where no further mass loss is observed (e.g., 600 °C).

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass lost at each decomposition step.

-

Determine the final residual mass at the end of the experiment.

-

Data Presentation

The quantitative data obtained from thermal analysis experiments should be summarized in clear and concise tables to facilitate comparison and interpretation. The following are template tables for presenting DSC and TGA data for this compound.

Table 1: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Units |

| Onset of Decomposition (Tonset) | Data to be determined | °C |

| Peak Decomposition Temperature (Tpeak) | Data to be determined | °C |

| Enthalpy of Decomposition (ΔHdecomp) | Data to be determined | J/g |

| Comments | e.g., Sharp exothermic peak | - |

Table 2: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Units |

| Temperature at 5% Mass Loss (Td5%) | Data to be determined | °C |

| Temperature at 10% Mass Loss (Td10%) | Data to be determined | °C |

| Temperature at 50% Mass Loss (Td50%) | Data to be determined | °C |

| Peak Decomposition Temperature (from DTG) | Data to be determined | °C |

| Residual Mass at 600 °C | Data to be determined | % |

Visualizations

Diagrams are essential for illustrating experimental workflows and logical relationships in the study of thermal stability.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in research and development. Although specific experimental data is currently lacking in the literature, the protocols and frameworks presented in this guide provide a robust starting point for a thorough investigation. By employing techniques such as DSC and TGA and adhering to systematic data analysis and presentation, researchers can generate the necessary data to understand the thermal hazards and decomposition profile of this compound. This knowledge is indispensable for guiding further development, formulation, and regulatory submissions.

Determining the Solubility of 5-nitroso-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 5-nitroso-1H-imidazole in various solvents. Due to the limited availability of public data on the specific solubility of this compound, this document focuses on establishing a robust experimental framework. It is intended to guide researchers in generating reliable and comparable solubility data, a critical parameter in drug discovery and development.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry due to the biological significance of the imidazole scaffold and the reactivity of the nitroso group. A thorough understanding of its solubility in different solvent systems is fundamental for its synthesis, purification, formulation, and for conducting biological assays.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents is not extensively published. Researchers are encouraged to use the experimental protocols outlined below to generate this critical data. For comparative purposes, the following table structure is recommended for data presentation.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Water | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., DMSO | e.g., 25 | e.g., Shake-Flask | ||

| e.g., PBS (pH 7.4) | e.g., 37 | e.g., Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1]

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the experimental samples.

-

3. Data Analysis:

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a standardized approach for the determination of the solubility of this compound. Adherence to a consistent and well-documented experimental protocol is paramount for generating high-quality, reproducible data that can confidently inform drug development decisions. While published solubility data for this specific compound is scarce, the methodologies described herein offer a clear path for researchers to fill this knowledge gap.

References

Potential Therapeutic Targets of 5-nitroso-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

5-nitroso-1H-imidazole is a heterocyclic compound with potential therapeutic applications stemming from the reactivity of its nitroso group. While the broader class of nitroimidazoles is known for antimicrobial and cytotoxic effects mediated by reductive activation, specific molecular targets of the 5-nitroso derivative remain largely uncharacterized. This technical guide synthesizes the current understanding of the probable mechanisms of action of this compound, outlines potential therapeutic targets based on its chemical properties and the known interactions of related compounds, and provides a roadmap for future research, including detailed experimental protocols and hypothetical signaling pathways for investigation.

Introduction: The Therapeutic Potential of Nitroso-Imidazole Compounds

Imidazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a nitroso group at the 5-position of the imidazole ring creates a highly reactive electrophilic center, suggesting that this compound may act through covalent modification of biological macromolecules. This reactivity is the foundation of its potential as a therapeutic agent, likely inducing cellular stress and cytotoxicity through mechanisms analogous to other reactive nitrogen species (RNS).

Presumed Mechanism of Action

The therapeutic effects of this compound are hypothesized to be driven by two primary mechanisms:

-

Electrophilic Attack and Covalent Modification: The nitroso group can directly react with nucleophilic residues in biomolecules, particularly the thiol groups of cysteine residues in proteins, leading to S-nitrosylation. This post-translational modification can alter protein structure and function, thereby disrupting cellular signaling pathways.

-

Generation of Reactive Nitrogen Species (RNS): Under physiological conditions, this compound may decompose or be metabolically activated to release nitric oxide (NO) or other reactive nitrogen species. These species can induce nitrosative stress, leading to widespread damage to proteins, lipids, and nucleic acids.

Potential Therapeutic Targets

While specific targets of this compound have not been empirically validated, based on the known targets of other nitroimidazoles and reactive nitrogen species, several classes of proteins and cellular pathways represent high-probability candidates.

Protein Targets

The covalent modification of proteins is a likely primary mechanism of action. Key protein classes that are susceptible to modification by electrophilic compounds and RNS include:

-

Enzymes Involved in Redox Homeostasis: Proteins such as thioredoxin reductase, glutathione reductase, and peroxiredoxins contain reactive cysteine residues in their active sites and are critical for maintaining the cellular redox balance. Inhibition of these enzymes would lead to an accumulation of reactive oxygen species (ROS) and cellular damage.

-

Glycolytic Enzymes: Enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) are known targets of nitrosative stress. Inhibition of glycolysis would disrupt cellular energy metabolism.

-

Kinases and Phosphatases: Cysteine residues in the active sites or regulatory domains of kinases and phosphatases are susceptible to modification, which could disrupt cellular signaling cascades.

-

Transcription Factors: Key transcription factors, such as NF-κB and AP-1, contain reactive cysteines and their activity can be modulated by nitrosative stress, affecting inflammatory and survival pathways.

Nucleic Acid Targets

Reactive nitrogen species generated from this compound can lead to DNA damage, including deamination of DNA bases and single- or double-strand breaks. This genotoxic stress can trigger cell cycle arrest and apoptosis.

Proposed Signaling Pathways for Investigation

Based on the potential protein targets, the following signaling pathways are proposed as key areas of investigation for the therapeutic effects of this compound.

Caption: Proposed mechanism of action for this compound.

A Roadmap for Target Identification and Validation: Experimental Protocols

To elucidate the specific therapeutic targets of this compound, a multi-pronged experimental approach is necessary.

Synthesis of this compound

A detailed, validated synthesis protocol for this compound is a prerequisite for all biological studies. While not explicitly detailed in the literature for this specific compound, a general approach can be adapted from the synthesis of other nitrosoimidazoles.

Protocol: Synthesis of this compound

-

Dissolution: Dissolve 1H-imidazole in a suitable acidic aqueous medium (e.g., 1 M HCl).

-

Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) in water to the imidazole solution. The reaction should be monitored for the evolution of gas.

-

Reaction: Maintain the reaction at 0-5 °C for 2-4 hours.

-

Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and IR spectroscopy.

Target Identification using Chemical Proteomics

A powerful method to identify protein targets is through the use of a chemical probe. A clickable alkyne or azide-tagged version of this compound can be synthesized to enable covalent capture of its binding partners.

Caption: Workflow for target identification using chemical proteomics.

Protocol: Chemical Proteomics for Target Identification

-

Probe Synthesis: Synthesize an analog of this compound containing a terminal alkyne or azide group.

-

Cellular Treatment: Treat cultured cells (e.g., a cancer cell line) with the clickable probe for a defined period. Include a vehicle control and a competition control with an excess of non-clickable this compound.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Click Reaction: Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction to attach a biotin tag to the probe-protein adducts.

-

Enrichment: Use streptavidin-coated beads to enrich for biotinylated proteins.

-

On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the controls.

Validation of Putative Targets

Once putative targets are identified, they must be validated to confirm a direct interaction and functional consequence.

Protocol: Target Validation using Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells or cell lysates with varying concentrations of this compound or a vehicle control.

-

Heating: Heat the samples across a range of temperatures to induce protein denaturation.

-

Separation: Separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.

-

Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

-

Analysis: A shift in the melting temperature of the target protein in the presence of this compound indicates a direct binding interaction.

Protocol: In Vitro Enzyme Inhibition Assays

-

Recombinant Protein: Obtain purified recombinant protein of the putative enzyme target.

-

Assay: Perform an in vitro enzyme activity assay in the presence of varying concentrations of this compound.

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of the enzyme's activity.

Investigation of DNA Damage

The potential for this compound to cause genotoxicity should be assessed.

Protocol: Comet Assay for DNA Strand Breaks

-

Cell Treatment: Treat cells with this compound for various times and at different concentrations.

-

Cell Embedding: Embed the treated cells in agarose on a microscope slide.

-

Lysis: Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

-

Staining and Imaging: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Quantitative Data Summary (Hypothetical)

As no quantitative data for this compound is currently available, the following table is presented as a template for summarizing data that would be generated from the proposed experimental protocols.

| Target Class | Putative Target | Assay Type | Endpoint | Hypothetical Value |

| Redox Homeostasis | Thioredoxin Reductase | Enzyme Inhibition | IC50 | 5 µM |

| Glutathione Reductase | Enzyme Inhibition | IC50 | 10 µM | |

| Glycolysis | GAPDH | Enzyme Inhibition | IC50 | 2 µM |

| Cell Proliferation | Cancer Cell Line (e.g., HCT116) | Cytotoxicity Assay | GI50 | 1 µM |

| DNA Damage | - | Comet Assay | % Tail DNA | Concentration-dependent increase |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Its inherent reactivity suggests a mechanism of action involving covalent modification of key cellular targets. While direct experimental evidence for these targets is currently lacking, this guide provides a comprehensive framework for their identification and validation. Future research should focus on the execution of the outlined chemical biology and proteomic strategies to uncover the specific molecular interactions of this compound. Elucidating these targets and their downstream signaling consequences will be crucial for advancing this compound through the drug development pipeline.

Methodological & Application

Synthesis of 5-Nitroso-1H-imidazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 5-nitroso-1H-imidazole. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 5-amino-1H-imidazole, followed by its nitrosation to yield the target compound.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the cyclization of diaminomaleonitrile (DAMN) with a formylating agent to produce 5-amino-1H-imidazole. The subsequent step is the diazotization of the amino group followed by nitrosation to yield this compound.

Application Notes and Protocols for 5-Nitroso-1H-imidazole as a Putative Nitric Oxide Donor

Disclaimer: The use of 5-nitroso-1H-imidazole as a nitric oxide (NO) donor is not well-established in the peer-reviewed scientific literature. The following application notes and protocols are hypothetical and provided for research and development purposes. They are based on the general principles of nitric oxide chemistry and pharmacology and are intended to guide the investigation of this compound as a potential NO donor.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic and research potential of NO has led to the development of a wide range of NO-donating molecules. This compound is a small heterocyclic molecule that contains a nitroso group, a moiety known to release NO under certain conditions. These notes provide a hypothetical framework for the characterization and application of this compound as a research-grade NO donor.

Hypothetical Mechanism of Nitric Oxide Release

The release of nitric oxide from this compound is postulated to occur via two primary pathways:

-

Spontaneous Thermal/Photolytic Decomposition: Similar to other simple nitrosamines, this compound may undergo slow decomposition in aqueous buffer under physiological conditions (37°C) to release NO. This process can be accelerated by exposure to light, particularly in the UV spectrum.

-

Thiol-Mediated Decomposition: The presence of biological thiols, such as glutathione (GSH) or cysteine, could catalyze the release of NO. This reaction would likely proceed through a transnitrosation reaction to form a transient S-nitrosothiol (RS-NO), which then decomposes to release NO and the corresponding disulfide (RSSR).

A diagram of the postulated thiol-mediated NO release pathway is presented below:

Applications of 5-Nitroso-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroso-1H-imidazole is a heterocyclic organic compound that has garnered interest in the field of medicinal chemistry due to its potential as a biologically active agent. The presence of the nitroso group on the imidazole ring suggests a range of potential applications, including as an antimicrobial, anticancer, and as a nitric oxide (NO) donating compound. This document provides an overview of its potential applications, supported by available data on related compounds, and details relevant experimental protocols.

Antimicrobial Activity

Nitrosoimidazoles are considered to be highly bactericidal analogs of 5-nitroimidazole drugs.[1][2] The prevailing hypothesis is that the nitrosoimidazole is a key intermediate in the mechanism of action of 5-nitroimidazole-based drugs, which are widely used to treat anaerobic bacterial and protozoal infections.

Mechanism of Action

The proposed mechanism involves the enzymatic reduction of the nitro group of a 5-nitroimidazole prodrug within anaerobic microorganisms. This reduction leads to the formation of a short-lived, highly reactive nitroso intermediate. This intermediate is believed to be a key cytotoxic species that can damage microbial DNA and other macromolecules, leading to cell death.

Diagram: Proposed Antimicrobial Mechanism of Action

Caption: Proposed mechanism of 5-nitroimidazole prodrugs via a 5-nitroso intermediate.

Supporting Data (for related compounds)

While specific quantitative data for this compound is limited in the readily available literature, studies on related nitrosoimidazoles demonstrate their potent bactericidal effects. For instance, 1-methyl-4-phenyl-5-nitrosoimidazole was found to be significantly more cytotoxic than its 5-nitro counterpart.[3]

| Compound | Organism/Cell Line | Activity Metric | Value | Reference |

| 1-methyl-4-phenyl-5-nitrosoimidazole | CHO cells | Cytotoxicity | >1000-fold more potent than 5-nitro analog | [3] |

| 1-methyl-4-phenyl-5-nitrosoimidazole | Ames tester strain TA100 | Mutagenicity | >1000-fold more potent than 5-nitro analog | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound (or derivative)

-

Bacterial strain (e.g., Bacteroides fragilis)

-

Anaerobic growth medium (e.g., pre-reduced Brucella broth)

-

96-well microtiter plates

-

Anaerobic chamber or gas-generating system

-

Spectrophotometer (for measuring optical density)

-

Positive control antibiotic (e.g., metronidazole)

-

Negative control (medium only)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the anaerobic growth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare Inoculum: Grow the bacterial strain in anaerobic conditions to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in the growth medium.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

-

Incubation: Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Imidazole derivatives are a well-established class of compounds with significant anticancer activity. Several imidazole-based drugs are currently in clinical use. The potential anticancer effects of this compound may stem from its ability to act as a nitric oxide (NO) donor or through other mechanisms that induce apoptosis and cell cycle arrest.

Potential Mechanism of Action: Nitric Oxide Donation

Nitric oxide has a dual role in cancer biology. At low concentrations, it can promote tumor growth, but at higher concentrations, it can induce apoptosis and inhibit tumor progression. Nitroso compounds are known to be capable of releasing NO under physiological conditions. The release of NO from this compound could lead to increased oxidative stress within cancer cells, triggering apoptotic pathways.

Supporting Data (for related imidazole derivatives)

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | < 5 | [4] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | < 5 | [4] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | < 5 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7, HepG2, HCT-116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: In Vitro Cytotoxicity Assay Workflow

Caption: Workflow for determining the IC50 value using the MTT assay.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its hypothesized role as a key reactive intermediate in the action of 5-nitroimidazole drugs underscores its potential as a potent antimicrobial agent. Furthermore, the broader class of imidazole derivatives has demonstrated significant anticancer activity, suggesting that this compound may also possess valuable properties in this area, potentially through nitric oxide-mediated pathways. The provided protocols offer a starting point for researchers to investigate the biological activities of this and related compounds. Further studies are warranted to fully elucidate the medicinal chemistry applications of this compound and to synthesize and evaluate novel derivatives with enhanced therapeutic profiles.

References

Application Notes and Protocols for Cellular Assays with 5-nitroso-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-nitroso-1H-imidazole is a novel small molecule with potential applications in cellular signaling research and drug development. As a nitroso-imidazole derivative, it is hypothesized to function as a nitric oxide (NO) donor, a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. These application notes provide detailed protocols for characterizing the cellular effects of this compound, with a focus on its potential as a nitric oxide donor. The following protocols are intended to serve as a starting point for researchers and may require optimization for specific cell types and experimental conditions.

Preliminary Cytotoxicity Assessment: MTT Assay

Prior to evaluating the specific effects of this compound as a nitric oxide donor, it is crucial to determine its cytotoxic profile in the cell line of interest. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be calculated using non-linear regression analysis.